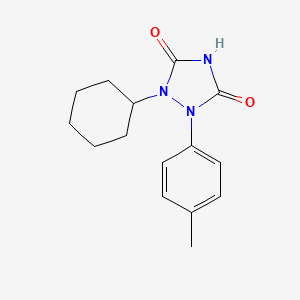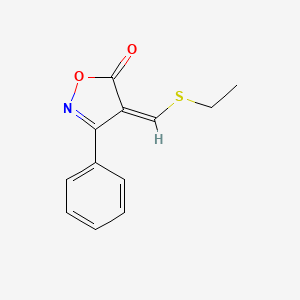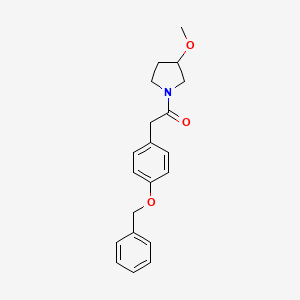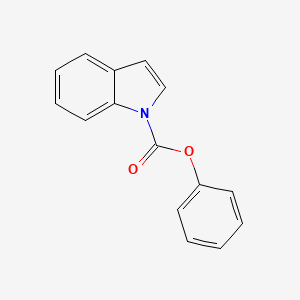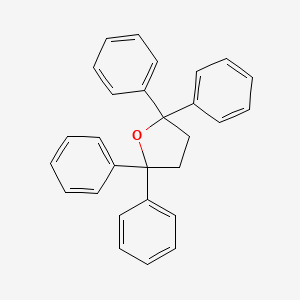
2,2,5,5-Tetraphenyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetraphenyltetrahydrofuran is a heterocyclic organic compound characterized by a tetrahydrofuran ring substituted with four phenyl groups at the 2 and 5 positions
Vorbereitungsmethoden
The synthesis of 2,2,5,5-Tetraphenyltetrahydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,5-diphenyl-2,5-hexanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or a zeolite catalyst, which facilitates the ring closure to form the tetrahydrofuran ring.
Analyse Chemischer Reaktionen
2,2,5,5-Tetraphenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetraphenyltetrahydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetraphenyltetrahydrofuran involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic systems, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These properties enable it to modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
2,2,5,5-Tetraphenyltetrahydrofuran can be compared with other tetrahydrofuran derivatives such as:
2,2,5,5-Tetramethyltetrahydrofuran: This compound has four methyl groups instead of phenyl groups, resulting in different chemical and physical properties.
2,5-Diphenyltetrahydrofuran: This compound has only two phenyl groups, leading to differences in reactivity and applications.
3,3,4,4-Tetramethyltetrahydrofuran:
The uniqueness of this compound lies in its combination of phenyl groups and the tetrahydrofuran ring, which imparts distinct properties and makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
72805-47-1 |
|---|---|
Molekularformel |
C28H24O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2,2,5,5-tetraphenyloxolane |
InChI |
InChI=1S/C28H24O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI-Schlüssel |
WJKMKPNHVQAOMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


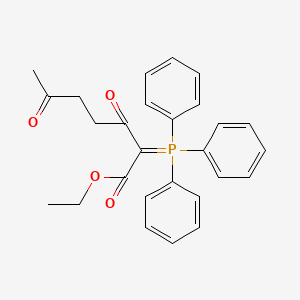
![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
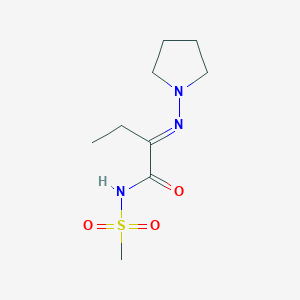
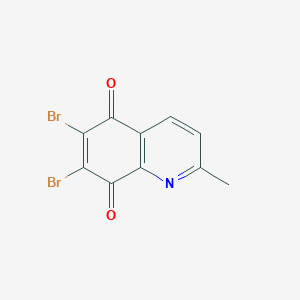
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
